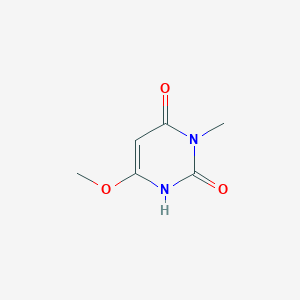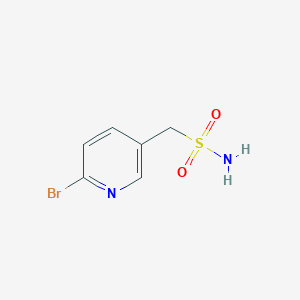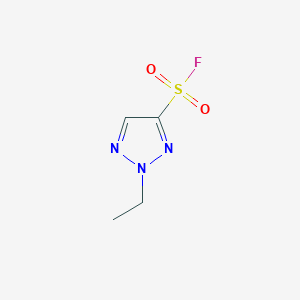
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CMODCA) is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is often used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool for studying the structure and function of proteins, for studying the effects of drugs on the human body, and for synthesizing new drugs. In addition, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been used in the development of novel antibiotics and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not fully understood, however, it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation and pain. In addition, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are important mediators of inflammation and allergic reactions.
Biochemical and Physiological Effects
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit the activities of COX-2 and 5-LOX, as discussed above. In addition, it has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been shown to have anti-inflammatory, anti-allergic, and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a potent inhibitor of COX-2 and 5-LOX, making it useful for studying the effects of drugs on the human body. However, there are some limitations to using 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it is not very stable and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid in scientific research. One potential direction is the use of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid as a tool for studying the effects of drugs on the human body. Additionally, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid could be used to synthesize novel antibiotics and anti-cancer drugs. Furthermore, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid could be used to study the structure and function of proteins, as well as to study the effects of inflammation and allergic reactions on the human body. Finally, 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid could be used to develop new drugs and treatments for a variety of diseases.
Synthesemethoden
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be synthesized in two main ways: the first is through a reaction between 3-chloro-2-hydroxypropionic acid and hydrazine, and the second is through a reaction between 3-chloro-2-hydroxypropionic acid and ethylenediamine. The first method involves the reaction of 3-chloro-2-hydroxypropionic acid with hydrazine, which results in a 1:1 molar ratio of 3-chloro-2-hydroxypropionic acid and hydrazine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for two hours. The resulting product is then purified by distillation, and the yield is typically around 75%. The second method involves the reaction of 3-chloro-2-hydroxypropionic acid with ethylenediamine, which results in a 1:1 molar ratio of 3-chloro-2-hydroxypropionic acid and ethylenediamine. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for two hours. The resulting product is then purified by distillation, and the yield is typically around 80%.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3/c6-2-3-1-4(5(8)9)10-7-3/h4H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNQVCSHUSHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1CCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)




![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)



![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)


![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)
